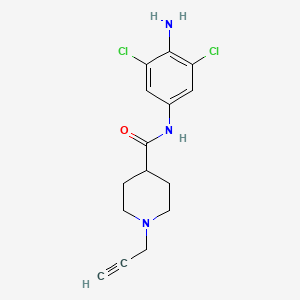
N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as ML352, is a small molecule that has been synthesized for scientific research purposes. It has garnered attention due to its potential as a therapeutic agent for various diseases including cancer and Alzheimer's.
作用机制
The mechanism of action of N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is not fully understood, but it is believed to target specific enzymes and pathways in cells. It has been shown to inhibit the activity of a protein called SIRT2, which is involved in regulating cell growth and division. N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been shown to inhibit the activity of a protein called HDAC6, which is involved in regulating the function of microtubules in cells. By targeting these proteins, N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide may be able to disrupt the growth and function of cancer cells and improve cognitive function in neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been shown to improve cognitive function in mouse models of Alzheimer's disease by reducing inflammation and oxidative stress in the brain. Additionally, N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to have neuroprotective effects in models of Parkinson's disease by reducing inflammation and oxidative stress.
实验室实验的优点和局限性
N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target proteins. It has also been shown to have low toxicity in animal studies, making it a safe and effective tool for studying disease mechanisms. However, one limitation of N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide research. One direction is to further investigate its potential as a therapeutic agent for cancer and neurodegenerative diseases. This could involve testing its efficacy in animal models and clinical trials. Another direction is to further investigate its mechanism of action and identify other proteins and pathways that it targets. This could lead to the development of new drugs that target these pathways. Additionally, N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide could be used as a tool for studying disease mechanisms and identifying new drug targets.
合成方法
The synthesis of N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves a multi-step process that has been published in scientific literature. The starting material is 3,5-dichloro-4-aminobenzonitrile, which is reacted with propargylamine to form an intermediate. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product, N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. The synthesis method has been optimized for high yield and purity.
科学研究应用
N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been studied for its potential as a therapeutic agent for various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been studied for its potential as a treatment for Alzheimer's disease. It has been shown to improve cognitive function in mouse models of Alzheimer's disease. N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been studied for its potential as a treatment for Parkinson's disease and other neurodegenerative disorders.
属性
IUPAC Name |
N-(4-amino-3,5-dichlorophenyl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O/c1-2-5-20-6-3-10(4-7-20)15(21)19-11-8-12(16)14(18)13(17)9-11/h1,8-10H,3-7,18H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLJFYBNWJXYRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2=CC(=C(C(=C2)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

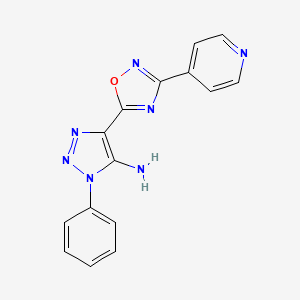
![3-(4-hydroxyphenyl)-4-imino-5,6-diphenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2-thione](/img/structure/B3003627.png)
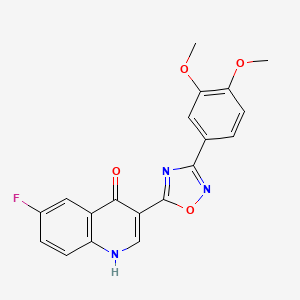

![4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B3003632.png)
![Methyl (E)-4-[2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethylamino]-4-oxobut-2-enoate](/img/structure/B3003633.png)
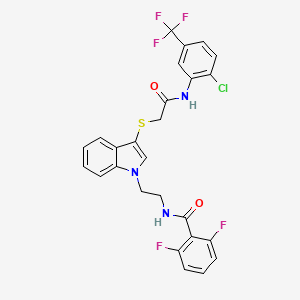
![9-(3-chloro-2-methylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3003635.png)
![ethyl 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxylate](/img/structure/B3003642.png)
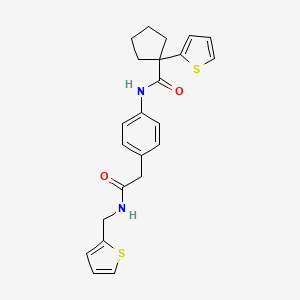
![5,6-dichloro-N-{[4-(cyclopropylcarbamoyl)phenyl]methyl}-N-methylpyridine-3-carboxamide](/img/structure/B3003644.png)
![1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B3003646.png)
![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3003647.png)
![N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3003648.png)